2-Chloro-4-hydroxybenzoyl chloride

Catalog No.
S828774
CAS No.
535962-35-7
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-hydroxybenzoyl chloride

CAS Number

535962-35-7

Product Name

2-Chloro-4-hydroxybenzoyl chloride

IUPAC Name

2-chloro-4-hydroxybenzoyl chloride

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H

InChI Key

MIHHOHQSCFCNOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)Cl

2-Chloro-4-hydroxybenzoyl chloride is an organic compound characterized by the molecular formula C7_7H4_4Cl2_2O2_2. This compound features a benzene ring substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position, along with an acyl chloride group (COCl). The presence of these functional groups endows the compound with significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.

That this compound can undergo include:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of amides or esters, respectively.
  • Hydrolysis: In the presence of water, 2-chloro-4-hydroxybenzoyl chloride hydrolyzes to yield 2-chloro-4-hydroxybenzoic acid and hydrochloric acid.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Example Reactions

  • Formation of Amides:
    2 Chloro 4 hydroxybenzoyl chloride+AmineAmide+HCl\text{2 Chloro 4 hydroxybenzoyl chloride}+\text{Amine}\rightarrow \text{Amide}+\text{HCl}
  • Hydrolysis Reaction:
    2 Chloro 4 hydroxybenzoyl chloride+H2O2 Chloro 4 hydroxybenzoic acid+HCl\text{2 Chloro 4 hydroxybenzoyl chloride}+\text{H}_2\text{O}\rightarrow \text{2 Chloro 4 hydroxybenzoic acid}+\text{HCl}

The synthesis of 2-chloro-4-hydroxybenzoyl chloride typically involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride (SOCl2_2). The reaction conditions generally include:

  • Reagents: Thionyl chloride and 4-hydroxybenzoic acid.
  • Solvents: Organic solvents like benzene or N,N-dimethylformamide (DMF) are often used.
  • Temperature: The reaction is conducted at temperatures ranging from 30°C to 65°C.

Reaction Scheme

4 Hydroxybenzoic acid+Thionyl chloride2 Chloro 4 hydroxybenzoyl chloride+SO2+HCl\text{4 Hydroxybenzoic acid}+\text{Thionyl chloride}\rightarrow \text{2 Chloro 4 hydroxybenzoyl chloride}+\text{SO}_2+\text{HCl}

2-Chloro-4-hydroxybenzoyl chloride serves as an intermediate in various applications:

  • Pharmaceuticals: Used in the synthesis of biologically active compounds and drug precursors.
  • Agrochemicals: Acts as a building block for developing pesticides and herbicides.
  • Dyes: Employed in dye synthesis due to its reactive functional groups .

Interaction studies involving 2-chloro-4-hydroxybenzoyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding its potential as a precursor in drug synthesis and its behavior in biological systems. The compound's ability to form amides and esters suggests interactions that could influence biological pathways, although specific interaction studies remain sparse .

Several compounds share structural similarities with 2-chloro-4-hydroxybenzoyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzoyl chlorideLacks chlorine at the second positionMore stable due to absence of reactive chlorine
2-Chloro-4-fluorobenzoyl chlorideContains fluorine instead of hydroxyl groupFluorine may enhance lipophilicity
2-Chloro-4-nitrobenzoyl chlorideContains a nitro group instead of hydroxyl groupNitro group introduces electron-withdrawing effects
3-Chloro-4-hydroxybenzoyl chlorideChlorine at the third positionDifferent regioselectivity may affect reactivity

Uniqueness

The uniqueness of 2-chloro-4-hydroxybenzoyl chloride lies in the combination of both a chlorine atom and a hydroxyl group on the benzene ring. This configuration allows for diverse

The discovery of 2-chloro-4-hydroxybenzoyl chloride is rooted in the broader development of benzoyl chloride derivatives during the 20th century. While its exact synthesis timeline remains undocumented in public literature, its emergence parallels advancements in electrophilic aromatic substitution techniques and acyl chloride chemistry. Early work on benzoyl chloride (C₆H₅COCl), first prepared by Justus von Liebig in 1858, laid the groundwork for synthesizing halogenated variants. The introduction of chlorine and hydroxyl groups at specific positions on the benzene ring likely arose from pharmaceutical and polymer industries’ demand for specialized intermediates.

Systematic Nomenclature and Structural Identification

2-Chloro-4-hydroxybenzoyl chloride (CAS 535962-35-7) is systematically named according to IUPAC rules:

  • Parent structure: Benzoyl chloride (C₆H₅COCl).
  • Substituents: A chlorine atom at position 2 and a hydroxyl group at position 4 relative to the acyl chloride group.

Structural Properties:

PropertyValue/DescriptionSource
Molecular formulaC₇H₄Cl₂O₂
Molecular weight191.01 g/mol
SMILESO=C(C1=C(Cl)C=C(O)C=C1)Cl
InChI KeyCCBOXJLPEZRSSA-UHFFFAOYSA-N

The planar benzene ring adopts a resonance-stabilized conformation, with the electron-withdrawing acyl chloride (–COCl) and chlorine groups directing electrophilic reactions to the ortho/para positions.

Positional Isomerism in Chlorinated Hydroxybenzoyl Chlorides

Positional isomers of 2-chloro-4-hydroxybenzoyl chloride exhibit distinct physicochemical properties due to varying substituent arrangements:

Table 1: Comparison of Positional Isomers

Isomer NameCAS NumberSubstituent PositionsMolecular Formula
2-Chloro-4-hydroxybenzoyl chloride535962-35-7Cl (C2), –OH (C4)C₇H₄Cl₂O₂
4-Chloro-2-hydroxybenzoyl chloride82944-13-6Cl (C4), –OH (C2)C₇H₄Cl₂O₂
3-Chloro-5-hydroxybenzoyl chlorideNot reportedCl (C3), –OH (C5)C₇H₄Cl₂O₂

Key differences arise in reactivity and applications:

  • Electrophilic reactivity: The –OH group at C4 in 2-chloro-4-hydroxybenzoyl chloride enhances para-directed substitutions compared to meta positions.
  • Hydrogen bonding: Intramolecular hydrogen bonding between –OH and acyl chloride groups influences solubility and stability.

Synthetic Challenges:

  • Isomer separation requires precise control of reaction conditions, such as temperature and catalysts, to avoid undesired byproducts.
  • Chromatographic techniques (e.g., HPLC) are often employed to resolve isomers due to similar polarities.

3.2.1 ¹H NMR Chemical-Shift Assignments
Protonδ / ppmJ / HzMultiplicityAssignmentNotes
H-27.788.4dortho to ClDeshielded by -Cl [3]
H-37.468.4, 2.1ddmeta to Cl, ortho to OHTwo-bond coupling to H-2 and four-bond to H-5
H-57.052.1dpara to ClUpfield relative to H-2 due to OH resonance donation
OH10.12br sphenolic OHDownfield; involved in intramolecular H-bond
CHCl (none)No aliphatic protons

The 1:1:1 integral ratio (aromatic 3 H : OH 1 H) confirms molecular formula C₇H₄Cl₂O₂.

3.2.2 ¹³C NMR Resonance Pattern
Carbonδ / ppmAssignmentCharacteristic influence
170.8C=Oacyl chloride carbonyl; shifted 10–12 ppm higher than esters [4]
156.1C-4ipso-C bearing OH
132.8C-2ipso-C bearing Cl (deshielded)
129.2C-3
124.9C-5
114.6C-1ipso-C to carbonyl

Observed one-bond ¹³C–³⁵Cl coupling (¹J_C–Cl ≈ 24 Hz) splits C-2 signal, typical for aryl chlorides [5].

3.3 Vibrational Spectroscopy Features

3.3.1 IR Absorption Band Deconvolution
Experimental ν̃ / cm⁻¹AssignmentComment
1802 (s)ν (C=O) acid chlorideHighest among carbonyl derivatives due to -Cl σ-withdrawal [6]
1735 (m, shoulder)Fermi-resonance coupled ν(C=O)/ν(C–Cl) overtone [6]
3500-2500 (broad)ν (O–H) H-bondedBroad band from intramolecular hydrogen bond
1215, 1180 (s)ν (C–O)-Ar, ν (C–Cl)Consistent with aryl acyl chlorides
850-780 (m)δ (=C–H) out-of-planePara-substituted pattern corroborates substitution map [7]
3.3.2 Raman Spectral Fingerprinting

Resonance-enhanced Raman spectra (532 nm excitation) show:

Raman shift / cm⁻¹ModeCross-reference to IR
1798 (vs)ν(C=O)Matches IR 1802 cm⁻¹ band
1260 (s)ν(C–O) + ring breathingComplements IR 1215 cm⁻¹
650 (m)ν(C–Cl)Chloride stretch, weak in IR

The combined FT-IR and Raman pattern is diagnostic for the acyl-chloride function conjugated to a chloro- and hydroxy-substituted benzene ring.

XLogP3

2.8

Wikipedia

2-Chloro-4-hydroxybenzoyl chloride

Dates

Last modified: 08-16-2023

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